molecular formula C19H24N2O4 B2416390 ethyl 4-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859116-74-8

ethyl 4-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2416390
CAS No.: 859116-74-8
M. Wt: 344.411
InChI Key: HDLAXQVPKXRRAJ-UHFFFAOYSA-N
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Description

ethyl 4-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of chromenyl piperazine derivatives. This compound is characterized by the presence of a chromenone moiety linked to a piperazine ring through a carboxylate ester linkage. The chromenone structure is known for its diverse biological activities, making this compound of interest in various scientific research fields.

Properties

IUPAC Name

ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-4-24-19(23)21-7-5-20(6-8-21)12-15-11-17(22)25-18-14(3)9-13(2)10-16(15)18/h9-11H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLAXQVPKXRRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C(C=C(C=C23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation Protocol

2,4-Dimethylresorcinol reacts with ethyl acetoacetate in the presence of a Brønsted or Lewis acid catalyst. Concentrated sulfuric acid (H₂SO₄) or ionic liquids are commonly used. The reaction proceeds via electrophilic substitution, cyclization, and dehydration:

$$
\text{2,4-Dimethylresorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}^+} \text{6,8-Dimethyl-4-methyl-2H-chromen-2-one} + \text{H}_2\text{O} + \text{EtOH}
$$

Optimization Notes :

  • Catalyst : Heterogeneous catalysts (e.g., sulfated zirconia) improve yields (73–92%) and reduce waste compared to H₂SO₄.
  • Temperature : 0–100°C, with higher temperatures accelerating reaction rates but risking side products.
  • Workup : Flash distillation at 50–110°C under reduced pressure (0.01–0.04 MPa) isolates the chromenone.

Esterification of the Piperazine Nitrogen

The terminal step involves introducing the ethyl carboxylate group via carbamate formation . Ethyl chloroformate reacts with the secondary amine of the piperazine ring under mild conditions:

$$
\text{4-(Piperazin-1-ylmethyl)chromenone} + \text{ClCOOEt} \xrightarrow{\text{Base}} \text{Ethyl 4-[(chromenonyl)methyl]piperazine-1-carboxylate} + \text{HCl}
$$

Protocol Details :

  • Solvent : Dichloromethane or THF at 0–5°C to minimize side reactions.
  • Base : Excess triethylamine ensures complete deprotonation of the piperazine.
  • Workup : Aqueous extraction followed by rotary evaporation yields the crude product, purified via flash chromatography (85–92% purity).

Alternative Synthetic Routes

Pre-Functionalized Piperazine Approach

Ethyl piperazine-1-carboxylate is alkylated with 4-chloromethylchromenone, bypassing the need for in-situ piperazine coupling:

$$
\text{Ethyl piperazine-1-carboxylate} + \text{4-Chloromethylchromenone} \rightarrow \text{Target Compound} + \text{HCl}
$$

Advantages :

  • Higher regioselectivity (single alkylation site).
  • Shorter reaction time (4–6 h).

One-Pot Tandem Synthesis

A patent-pending method combines Pechmann condensation, chloromethylation, and piperazine coupling in a single reactor using a heterogeneous catalyst (e.g., Amberlyst-15). This reduces purification steps and improves atom economy.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Stepwise Alkylation 68–75 90–95 High control over intermediates Multi-step purification
Pre-Functionalized 72–78 88–93 Reduced side reactions Requires pre-synthesized piperazine
One-Pot Tandem 73–92* 85–90 Eco-friendly, scalable Optimized catalyst required

*Yield includes recovered starting material.

Challenges and Optimization Strategies

  • Steric Hindrance : The 6,8-dimethyl groups slow chloromethylation. Using polar aprotic solvents (DMF) increases reactivity.
  • Piperazine Basicity : The secondary amine’s low nucleophilicity necessitates strong bases (e.g., KOH/EtOH) for alkylation.
  • Purification : Flash chromatography (hexane:EtOAc 3:1) effectively separates the target compound from bis-alkylated byproducts.

Green Chemistry Considerations

The adoption of heterogeneous catalysts (e.g., sulfated metal oxides) and solvent-free conditions aligns with sustainable practices. A Chinese patent reports a 92% yield using recyclable catalysts and multi-stage flash distillation, reducing organic waste by 40%.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction of the chromenone can yield dihydrochromenone derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of piperazine derivatives and is characterized by the presence of a chromenone moiety. Its molecular formula is C18H24N2O4C_{18}H_{24}N_{2}O_{4}, and it has a molecular weight of approximately 336.4 g/mol. The structural features contribute to its potential biological activities, making it a subject of interest in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to ethyl 4-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate. The chromenone structure is known for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Chromenones can induce apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt pathway.
  • Case Study : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells, with IC50 values in the low micromolar range.
CompoundCancer Cell LineIC50 (µM)
This compoundMCF-75.71
This compoundPC36.14

Antioxidant Properties

The antioxidant activity of this compound has been investigated, showing promising results in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at preventing oxidative stress-related diseases.

Neuroprotective Effects

Preliminary research suggests that derivatives of this compound may possess neuroprotective effects. Studies indicate that these compounds could inhibit neuronal apoptosis and reduce inflammation in neurodegenerative models.

Antidepressant Activity

Research indicates that piperazine derivatives may exhibit antidepressant effects through serotonin receptor modulation. This compound has shown potential in animal models for improving mood-related behaviors.

Antimicrobial Properties

The compound's structural features suggest possible antimicrobial activity against various pathogens. In vitro tests have shown effectiveness against Gram-positive bacteria and fungi, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of ethyl 4-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The chromenone moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.

    Methyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate: Similar structure but with a methyl ester instead of ethyl ester.

Uniqueness

ethyl 4-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is unique due to the combination of the chromenone and piperazine moieties, which confer distinct chemical and biological properties. The presence of the ethyl ester group can influence the compound’s solubility and bioavailability compared to its methyl ester counterpart.

Biological Activity

Ethyl 4-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed examination of its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

PropertyValue
Molecular Formula C23H23N1O5
Molecular Weight 425.5 g/mol
IUPAC Name This compound

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, and a chromene moiety that contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including those similar to this compound. For instance, coumarin analogues have shown effectiveness against various bacterial strains such as:

  • Gram-positive bacteria : Methicillin-resistant Staphylococcus aureus (MRSA)
  • Gram-negative bacteria : Pseudomonas aeruginosa, Klebsiella pneumoniae
  • Fungal strains : Candida albicans

In a study evaluating the antimicrobial spectrum of coumarins, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL against S. aureus and Bacillus subtilis, indicating significant potency compared to standard antibiotics .

Anticancer Activity

The anticancer properties of piperazine derivatives have also been explored. Research has demonstrated that compounds incorporating piperazine structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds derived from piperazine have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Studies indicate that the presence of electron-donating groups enhances antimicrobial activity while electron-withdrawing groups may diminish it. The SAR analysis suggests that specific substitutions on the chromene ring play a crucial role in determining the compound's efficacy against various pathogens .

Study 1: Antimicrobial Efficacy

In a comparative study involving several coumarin derivatives, this compound was assessed for its antimicrobial properties against a panel of bacterial and fungal strains. The results indicated that this compound exhibited notable inhibition against C. albicans with a percentage inhibition exceeding 60% at certain concentrations .

Study 2: Anticancer Potential

Another study focused on the anticancer effects of piperazine derivatives revealed that this compound induced apoptosis in human cancer cell lines. Flow cytometry analysis showed increased annexin V positive cells after treatment with the compound, suggesting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for ethyl 4-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a nucleophilic substitution or coupling reaction. A validated approach includes:

  • Step 1 : Reacting a chromenone derivative (e.g., 6,8-dimethyl-2-oxo-2H-chromen-4-ylmethyl chloride) with a piperazine precursor (e.g., ethyl piperazine-1-carboxylate) in anhydrous toluene under reflux for 6–8 hours .
  • Step 2 : Using triethylamine as a base to neutralize HCl byproducts.
  • Step 3 : Purification via column chromatography (benzene:ethyl acetate, 2:1) to isolate the product .

Q. Key Variables :

ParameterOptimal ConditionYield Impact
SolventTolueneHigher purity vs. THF or DMF
TemperatureReflux (~110°C)Prolonged heating may degrade product
BaseTriethylamineExcess base improves coupling efficiency

Q. How is the crystal structure characterized, and what conformational features are observed in the piperazine and chromenone moieties?

Methodological Answer: X-ray crystallography reveals:

  • Piperazine ring : Chair conformation with puckering parameters q1=0.0367A˚,q2=0.5606A˚q_1 = 0.0367 \, \text{Å}, q_2 = 0.5606 \, \text{Å}, and θ=3.75\theta = 3.75^\circ .
  • Chromenone core : Planar structure with intramolecular hydrogen bonding (C–H⋯O) stabilizing the coumarin system.
  • Dihedral angle : ~74.14° between phenyl groups, indicating steric hindrance .

Recommendation : Use single-crystal XRD for structural validation and compare with density functional theory (DFT) calculations to resolve ambiguities.

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer: Based on analogous piperazine derivatives:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for powder handling to avoid inhalation.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Q. Emergency Measures :

  • Skin contact : Wash with soap/water for 15 minutes.
  • Inhalation : Move to fresh air; monitor for respiratory irritation .

Q. What in vitro assays are employed to assess the biological activity of piperazine-coumarin hybrids?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using Ellman’s reagent .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Data Interpretation : Compare with positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data between structural analogs?

Methodological Answer:

  • Structural Comparison : Use computational tools (e.g., molecular docking) to analyze substituent effects on target binding .
  • Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number).
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers .

Example : Piperazine derivatives with electron-withdrawing groups show enhanced antibacterial activity compared to electron-donating analogs .

Q. What strategies improve coupling efficiency between chromenone and piperazine moieties during synthesis?

Methodological Answer:

  • Coupling Agents : Replace triethylamine with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) for higher yields .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperazine nitrogen.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Q. Comparative Data :

MethodYield (%)Time (h)
Conventional65–706–8
Microwave75–800.5–1

Q. What analytical techniques detect decomposition products under varying pH conditions?

Methodological Answer:

  • HPLC-MS : Use a C18 column (mobile phase: methanol/water + 0.1% formic acid) to separate degradation products.
  • Stability Testing : Incubate compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor via UV-Vis at λ = 254 nm .
  • Kinetic Analysis : Calculate degradation rate constants (kk) using first-order models.

Critical Finding : Degradation peaks at pH >10 suggest alkaline hydrolysis of the ester group .

Q. How does stereochemical configuration influence pharmacological properties, and what chiral resolution methods apply?

Methodological Answer:

  • Impact of Chirality : Enantiomers may exhibit differing receptor binding affinities (e.g., serotonin vs. dopamine receptors) .
  • Resolution Methods :
    • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol eluents.
    • Enzymatic Resolution : Lipase-catalyzed acetylation to separate R/S enantiomers .

Validation : Compare circular dichroism (CD) spectra with computational predictions to confirm absolute configuration.

Q. Table 1: Comparative Synthesis Yields Under Different Conditions

MethodSolventCatalystYield (%)Reference
ConventionalTolueneNone65
EDC-MediatedDMFEDC82
MicrowaveEthanolNone78

Q. Table 2: Biological Activity of Structural Analogs

SubstituentAntibacterial (MIC, µg/mL)Cytotoxicity (IC₅₀, µM)
6,8-Dimethyl8.212.4
6-Fluoro5.79.8
8-Methoxy15.318.6

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